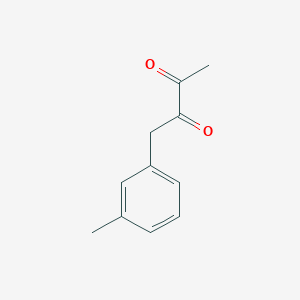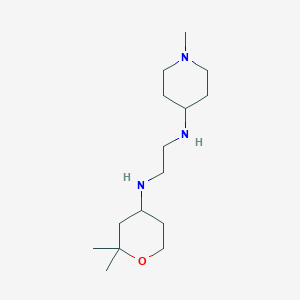
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine is a synthetic organic compound that belongs to the class of diamines This compound is characterized by the presence of a tetrahydropyran ring and a piperidine ring, which are connected through an ethane-1,2-diamine linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-butanediol.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of a suitable precursor.
Coupling of the Rings: The tetrahydropyran and piperidine rings are then coupled through an ethane-1,2-diamine linker using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological processes involving amine-containing compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: As a building block in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethane-1,2-diamine linker can facilitate interactions with biological macromolecules, influencing pathways involved in neurotransmission or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,2-dimethyl-1,3-dioxolan-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine: Similar structure but with a dioxolane ring instead of a tetrahydropyran ring.
N-(2,2-dimethyl-1,3-dioxan-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine: Similar structure but with a dioxane ring.
Uniqueness
The uniqueness of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N’-(1-methylpiperidin-4-yl)ethane-1,2-diamine lies in its specific ring structure and the presence of both tetrahydropyran and piperidine rings. This combination can confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H31N3O |
|---|---|
Peso molecular |
269.43 g/mol |
Nombre IUPAC |
N'-(2,2-dimethyloxan-4-yl)-N-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H31N3O/c1-15(2)12-14(6-11-19-15)17-8-7-16-13-4-9-18(3)10-5-13/h13-14,16-17H,4-12H2,1-3H3 |
Clave InChI |
UYFKDHLLTNQXBN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)NCCNC2CCN(CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


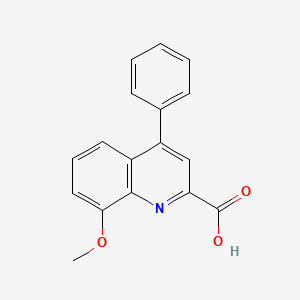
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide](/img/structure/B12639579.png)
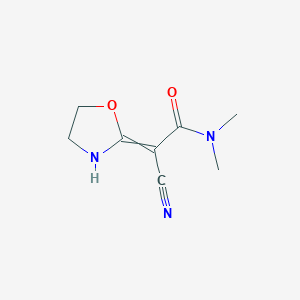

![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea](/img/structure/B12639608.png)

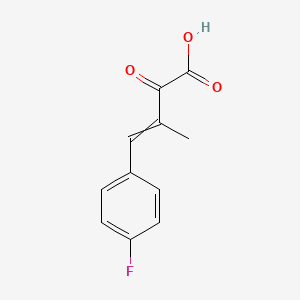
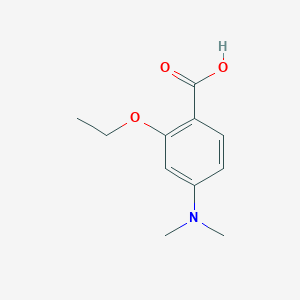
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one](/img/structure/B12639623.png)
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12639639.png)
![8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12639647.png)
![N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639648.png)
![8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12639649.png)
